Urea, N,N''-1,6-hexanediylbis[N',N'-bis(2-hydroxyethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N,N’‘-1,6-hexanediylbis[N’,N’-bis(2-hydroxyethyl)-] is a chemical compound characterized by its unique structure, which includes multiple hydroxyl groups and urea derivatives. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Urea, N,N’‘-1,6-hexanediylbis[N’,N’-bis(2-hydroxyethyl)-] undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert hydroxyl groups into carbonyl groups.
Reduction: Reduction reactions may be employed to modify the urea groups, often using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl-containing compounds, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Urea, N,N’‘-1,6-hexanediylbis[N’,N’-bis(2-hydroxyethyl)-] has a broad range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism by which Urea, N,N’‘-1,6-hexanediylbis[N’,N’-bis(2-hydroxyethyl)-] exerts its effects involves interactions with various molecular targets. The hydroxyl and urea groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can influence the activity and function of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urea, N,N’‘-1,6-hexanediylbis[N’-octadecyl-]
- Urea, N,N’‘-1,6-hexanediylbis[N’-(2-mercaptoethyl)-]
Uniqueness
Compared to similar compounds, Urea, N,N’‘-1,6-hexanediylbis[N’,N’-bis(2-hydroxyethyl)-] is unique due to its multiple hydroxyl groups, which enhance its reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring specific functional group interactions .
Eigenschaften
CAS-Nummer |
40405-46-7 |
---|---|
Molekularformel |
C16H34N4O6 |
Molekulargewicht |
378.46 g/mol |
IUPAC-Name |
3-[6-[bis(2-hydroxyethyl)carbamoylamino]hexyl]-1,1-bis(2-hydroxyethyl)urea |
InChI |
InChI=1S/C16H34N4O6/c21-11-7-19(8-12-22)15(25)17-5-3-1-2-4-6-18-16(26)20(9-13-23)10-14-24/h21-24H,1-14H2,(H,17,25)(H,18,26) |
InChI-Schlüssel |
CIWNENBEKHKDEG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCNC(=O)N(CCO)CCO)CCNC(=O)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.